2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a boronic ester derivative featuring a fused furopyridine core. The compound is characterized by:
- Core structure: Furo[2,3-b]pyridine, a bicyclic system combining furan and pyridine rings.
- Substituents: A methyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3.
- Applications: Primarily employed as a Suzuki-Miyaura cross-coupling reagent in medicinal chemistry and materials science. Its boronate group enables efficient coupling with aryl halides or triflates under palladium catalysis, forming biaryl structures critical in drug discovery .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-6-10-7-11(8-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIPUGZLLIXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated furo[2,3-b]pyridine derivative using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Reagents depend on the desired substitution but often include nucleophiles like amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl or diaryl compounds.
Oxidation: Yields alcohols or phenols.
Substitution: Results in various substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Boronic acids are known for their role in drug discovery and development. The compound has been investigated for its potential pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of furo[2,3-b]pyridine exhibit anticancer properties by inhibiting specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .
- Antiviral and Antimicrobial Properties : Boronic acid derivatives have demonstrated antiviral effects against several viruses and antimicrobial activity against various bacterial strains .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its ability to participate in cross-coupling reactions:
- Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The compound's boron moiety facilitates this process, making it valuable for synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds : The unique structure allows for selective functionalization at various positions on the aromatic ring, providing access to a range of derivatives useful in pharmaceuticals and agrochemicals .
Material Science
The incorporation of boron-containing compounds into polymers has been explored:
- Polymer Chemistry : Boronic esters can be used to create dynamic covalent bonds in polymer networks. This property is beneficial for developing smart materials with self-healing capabilities or responsive behavior under specific stimuli .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals highlighted the synthesis of novel furo[2,3-b]pyridine derivatives that exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Organic Synthesis Applications
Research detailed the successful application of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine in a Suzuki coupling reaction that yielded a complex polycyclic structure with potential pharmaceutical applications. This demonstrates the versatility of the compound in synthetic chemistry .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Furo[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine Derivatives
2-Methyl-5-(pinacol boronate)furo[2,3-b]pyridine (Target Compound):
- Exhibits higher electron density in the fused furan ring compared to pyrrolo analogs, influencing reactivity in cross-couplings.
- Lower steric hindrance due to the absence of bulky substituents on the heterocycle.
Pyridine-Based Boronates
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl, F) and sulfonyl groups enhance electrophilicity, accelerating cross-coupling rates but may require optimized conditions to prevent protodeboronation .
- Steric Effects : Bulky groups (e.g., TIPS in ) reduce reaction efficiency but improve regioselectivity in crowded systems.
- Boron Placement : Position 5 boronate esters (as in the target compound) exhibit superior coupling yields compared to meta-substituted analogs due to reduced steric clash .
Market and Commercial Availability
- Pricing : The target compound is priced at ¥7,200/g (CAS 329214-79-1), comparable to fluoro- and chloro-substituted analogs (e.g., 3-fluoro-5-boronate pyridine at ~$1,500/g) .
- Purity : Most commercial variants (e.g., Aladdin’s 3-chloro analog) are offered at ≥97% purity, ensuring reliability in high-stakes syntheses .
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its applications in organic synthesis, materials science, catalysis, and bioconjugation.
The compound's molecular formula is with a molecular weight of approximately 293.12 g/mol. It is characterized by the presence of a furo[2,3-b]pyridine moiety and a boron-containing dioxaborolane group, which enhances its reactivity and versatility in chemical transformations.
1. Organic Synthesis
This compound serves as an important building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable in pharmaceutical development. For example:
| Reaction Type | Example Application | Reference |
|---|---|---|
| Suzuki Coupling | Synthesis of bioactive compounds | |
| Stille Coupling | Formation of carbon-carbon bonds | |
| Borylation | Functionalization of aromatic compounds |
2. Materials Science
In materials science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of materials used in various applications.
3. Catalysis
The compound acts as a ligand in catalytic processes. It improves reaction rates and selectivity in chemical transformations crucial for industrial applications. Studies have shown that:
- It can facilitate palladium-catalyzed reactions with high efficiency.
- Its presence significantly increases yields in various organic reactions.
4. Bioconjugation
In bioconjugation techniques, the compound facilitates the attachment of biomolecules to surfaces or other molecules. This property is essential for drug delivery systems and diagnostic applications. The following table summarizes some key findings:
| Application | Findings | Reference |
|---|---|---|
| Drug Delivery | Enhanced targeting and efficacy | |
| Diagnostic Applications | Improved sensitivity and specificity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : Research indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
- Neuroprotective Effects : Another study demonstrated that the compound could cross the blood-brain barrier (BBB), showing potential neuroprotective effects against neurodegenerative diseases.
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The primary method involves Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. Key steps include:
- Step 1: Preparation of the boronic ester precursor (e.g., via Miyaura borylation of halogenated furopyridines using bis(pinacolato)diboron and a palladium catalyst) .
- Step 2: Coupling with aryl/heteroaryl halides. For example, in , a similar compound was synthesized using Pd(dppf)₂Cl₂, K₂CO₃, and a dioxane/water solvent system at 90°C under nitrogen .
- Critical Variables: Catalyst choice (Pd sources), base (Na₂CO₃ vs. K₂CO₃), and solvent (DME vs. dioxane) influence yield and purity .
Example Reaction Conditions from Literature:
| Reagent/Condition | Example 1 ( ) | Example 2 ( ) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)₂Cl₂ |
| Base | Na₂CO₃ | K₂CO₃ |
| Solvent | DME/water | Dioxane/water |
| Temperature | 90°C | 90°C |
Basic: How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and boronic ester integrity. For example, in , substituent positions on the furopyridine core were validated via distinct aromatic proton splitting patterns .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and stereoelectronic effects, critical for confirming fused-ring systems .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, especially for boron-containing intermediates .
Advanced: How can reaction conditions be optimized to minimize by-products (e.g., protodeboronation)?
Answer:
- Solvent Selection: Use anhydrous dioxane or toluene to reduce water-induced protodeboronation. achieved 20% yield improvement by rigorously drying solvents .
- Ligand Engineering: Bulky ligands (e.g., SPhos) stabilize Pd intermediates, suppressing side reactions. employed 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl for selective coupling .
- Temperature Control: Lower temperatures (e.g., 80°C) reduce decomposition, as seen in ’s 2-hour reaction at 90°C .
Advanced: What challenges arise in regioselective functionalization of the furo[2,3-b]pyridine core?
Answer:
- Steric Hindrance: The methyl group at position 2 and boronic ester at position 5 create steric constraints. resolved this via directed ortho-metalation or halogen dance strategies .
- Electronic Effects: Electron-deficient pyridine rings favor electrophilic substitution at position 3. Computational modeling (DFT) can predict reactive sites, as demonstrated in ’s study on fused-ring systems .
- Case Study: used a trifluoromethyl group to direct coupling to the desired position, achieving 81% regioselectivity .
Data Contradiction Analysis: How to resolve discrepancies in catalytic system efficacy across studies?
Answer:
- Catalyst Comparison: used Pd(dppf)Cl₂ with Na₂CO₃, while employed Pd(dppf)₂Cl₂ with K₂CO₃. The latter’s higher Pd loading and stronger base may explain yield differences (127.3 mmol vs. 0.51 mmol scale) .
- Ligand Impact: ’s use of a methoxy-substituted biphenyl ligand improved turnover vs. simpler ligands in .
- Mitigation Strategy: Systematic screening of Pd/ligand pairs (e.g., Pd(OAc)₂, XPhos) with Design of Experiments (DoE) protocols is recommended.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage: Store at 0–6°C under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .
- Handling: Use flame-resistant equipment (per ’s P210 guidelines) and avoid sparks near powdered forms .
- Waste Disposal: Quench residual boronates with ammonium pyrrolidinedithiocarbamate, as in ’s workup .
Advanced: How is computational modeling used to predict reactivity?
Answer:
- DFT Calculations: Optimize transition states for Suzuki coupling. For example, used Fukui indices to identify nucleophilic/electrophilic sites on the furopyridine ring .
- Docking Studies: Predict interactions with biological targets (e.g., kinase inhibitors in ) by simulating binding to active sites .
Advanced: What strategies address low solubility in cross-coupling reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
